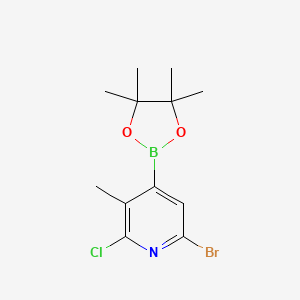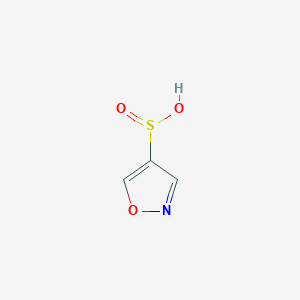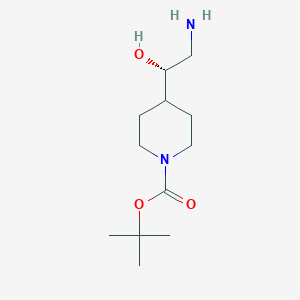
6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its bromine, chlorine, and boronate ester functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Borylation: Formation of the boronate ester group using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the boronate ester group.
Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Palladium Catalysts: Used in coupling reactions, often with bases like potassium carbonate.
Major Products
Substituted Pyridines: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Coupled Products: From Suzuki-Miyaura reactions, forming new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes due to its boronate ester group.
Biology and Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Biological Probes: Utilized in the design of probes for biological studies.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Used in the synthesis of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine depends on its specific application. In catalytic processes, the boronate ester group facilitates the formation of new bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-chloro-4-methylpyridine: Lacks the boronate ester group.
4-Bromo-2-chloro-3-methylpyridine: Similar structure but different substitution pattern.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine: Lacks the halogen atoms.
Uniqueness
The presence of both halogen atoms and the boronate ester group in 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
1010101-10-6 |
|---|---|
Fórmula molecular |
C12H16BBrClNO2 |
Peso molecular |
332.43 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H16BBrClNO2/c1-7-8(6-9(14)16-10(7)15)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3 |
Clave InChI |
ASOQZIGEKDHUEB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2C)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)







